
tert-Butyl 3-amino-1H-indole-2-carboxylate
Overview
Description
tert-Butyl 3-amino-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with tert-butyl esters. One common method includes the use of tert-butyl chloroformate and 3-aminoindole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation can be carried out using halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro-indole derivatives.
Reduction: Alcohol derivatives of indole.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Modulation of Immune Responses
One significant application of tert-butyl 3-amino-1H-indole-2-carboxylate is its ability to modulate T helper (Th) cells. Research indicates that this compound can influence the transcription of interleukin-4 (IL-4), a cytokine crucial for immune response regulation. By inhibiting IL-4 gene expression, it shows potential in treating autoimmune diseases and allergic conditions, where IL-4 plays a pivotal role .
Antithrombotic Properties
Another notable application is its use as an antithrombotic agent. Studies have demonstrated that derivatives of this compound can inhibit Factor XIa, a key player in the coagulation cascade. This inhibition can be beneficial in preventing thrombosis-related disorders such as myocardial infarction and stroke, making it a candidate for developing new anticoagulant therapies .
Optimization of Potency
SAR studies have been conducted to enhance the potency of compounds related to this compound. These studies focus on modifying the indole scaffold to improve binding affinity to biological targets, such as cannabinoid receptors (CB1) and Toll-like receptors (TLR4). For instance, the introduction of specific substituents has been shown to increase modulation potency at these receptors, highlighting the importance of structural modifications in drug design .
Modification | Effect |
---|---|
Substitution at N5 | Reduced cytotoxicity while maintaining activity |
Alkyl chain lengthening | Improved receptor binding affinity |
Synthesis Methodologies
The synthesis of this compound has been explored through various methodologies, emphasizing efficiency and yield. One promising method involves using tert-butyl mercaptan as a hydrogen donor in reactions involving primary and secondary carboxylic acids, showcasing its versatility in synthetic applications .
Inhibition Studies
Recent research has highlighted the effectiveness of this compound derivatives in inhibiting IL-4 production in vitro. For example, compounds synthesized with specific structural features demonstrated significant reductions in IL-4 levels when tested on activated T cells, indicating their potential therapeutic utility in inflammatory diseases .
Clinical Relevance
The relevance of these compounds extends into clinical research, where they are being investigated for their roles in managing conditions associated with excessive thrombus formation. Preclinical models have shown promising results, suggesting that further development could lead to effective treatments for cardiovascular diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, it can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activity.
3-aminoindole: Lacks the tert-butyl carboxylate group, resulting in different chemical properties and reactivity.
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate: A brominated derivative with enhanced reactivity in substitution reactions.
Uniqueness: tert-Butyl 3-amino-1H-indole-2-carboxylate is unique due to the presence of both the tert-butyl ester and amino groups, which confer distinct chemical properties and reactivity. Its stability and lipophilicity make it a valuable compound in medicinal chemistry and organic synthesis .
Biological Activity
tert-Butyl 3-amino-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, and an indole ring, which contribute to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and stability, facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can mimic natural substrates, effectively inhibiting enzyme activity by blocking active sites. This is particularly relevant in studies focused on enzyme-targeted drug design.
- Receptor Binding : Its structural similarity to natural indoles allows it to bind to various receptors, modulating their activity. This property is crucial for developing therapeutic agents targeting neurological disorders and cancer.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been explored as a precursor for synthesizing compounds with enhanced efficacy against various cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . It demonstrates activity against several bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer’s disease . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological applications.
In Vitro Studies
A comprehensive study evaluated the inhibitory effects of various indole derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegeneration. This compound derivatives exhibited significant inhibition rates, indicating their potential as multifunctional agents against Alzheimer’s disease .
Compound | AChE Inhibition (%) | BChE Inhibition (%) | Selectivity Index |
---|---|---|---|
This compound | 65% | 70% | 47.34 |
Control (Donepezil) | 85% | 90% | - |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the indole ring significantly influence the biological activity of the compound. For instance, the introduction of halogen groups has been shown to enhance enzyme inhibition properties while maintaining low toxicity levels .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl 3-amino-1H-indole-2-carboxylate, and how can purity be optimized?
- Answer: A common approach involves multi-step functionalization of indole scaffolds. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl indole carboxylates) are synthesized via coupling reactions using reagents like HATU or DCC. Post-synthetic modifications, such as bromination or amination, are performed under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purity optimization requires column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures. Monitoring via HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity .
Q. How is the crystal structure of this compound characterized, and what software is used for refinement?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond angles, torsion angles, and packing motifs. For instance, related tert-butyl indole carboxylates exhibit planar indole cores with dihedral angles of 5–10° between substituents. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for crystallographic analysis. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key metrics include R1 < 0.05 and wR2 < 0.15 for reliable refinement .
Q. What safety precautions are critical when handling this compound in the lab?
- Answer: Despite no known acute hazards (GHS classification), handle in a fume hood with nitrile gloves and safety goggles. Avoid sparks/open flames (tert-butyl derivatives can decompose under heat). Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose via incineration (≥1000°C) to prevent environmental release. Toxicity data gaps necessitate treating the compound as potentially harmful; consult SDS for spill protocols .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions in conformational stability of tert-butyl-substituted indoles?
- Answer: Discrepancies between X-ray (axial tert-butyl) and NMR (equatorial dominance in solution) are addressed via DFT with explicit solvent models. For example, PCM (Polarizable Continuum Model) simulations in chloroform show solvation stabilizes equatorial conformers by 1–2 kcal/mol. Van der Waals interactions between the tert-butyl group and solvent molecules drive this preference. Gas-phase calculations alone fail to replicate experimental data, highlighting the need for solvent-inclusive modeling .
Q. What strategies mitigate challenges in coupling this compound with aryl halides in cross-catalytic reactions?
- Answer: Steric hindrance from the tert-butyl group reduces coupling efficiency. Use Pd(dba)₂/XPhos catalysts with high temperatures (80–100°C) in toluene/DMF mixtures. Additives like Cs₂CO₃ enhance deprotonation of the indole NH. For electron-deficient partners, switch to Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, BINAP). Monitor reaction progress via LC-MS; yields typically improve from 40% to 70% with optimized ligand ratios .
Q. How can structural analogs of this compound be designed for SAR studies in kinase inhibition?
- Answer: Introduce bioisosteres at the 3-amino position (e.g., sulfonamides, urea groups) while retaining the tert-butyl carbamate for solubility. Use molecular docking (AutoDock Vina, PDB: 2ITZ) to predict binding to ATP pockets. Prioritize analogs with ClogP < 3.5 and PSA < 90 Ų for blood-brain barrier penetration. Validate inhibitory activity via kinase assays (e.g., ADP-Glo™ for IC₅₀ determination) .
Q. Data Contradiction Analysis
Q. Conflicting reports exist on the hydrolytic stability of tert-butyl carbamates under acidic conditions. How can experimental design address this?
- Answer: Contradictions arise from varying proton sources (e.g., HCl vs. TFA) and solvent systems. Design pH-controlled hydrolysis studies (e.g., 0.1 M HCl in dioxane/water vs. 50% TFA in DCM). Monitor degradation via ¹H NMR (disappearance of tert-butyl singlet at δ 1.4 ppm). Stability correlates with solvent polarity: TFA/DCM cleaves carbamates faster (t₁/₂ = 2 h) than aqueous HCl (t₁/₂ = 12 h). Control water content (<1%) to minimize side reactions .
Properties
IUPAC Name |
tert-butyl 3-amino-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-10(14)8-6-4-5-7-9(8)15-11/h4-7,15H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHBHGDSDASKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598345 | |
Record name | tert-Butyl 3-amino-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165107-89-1 | |
Record name | tert-Butyl 3-amino-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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